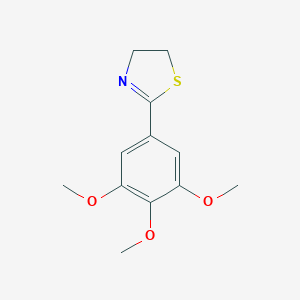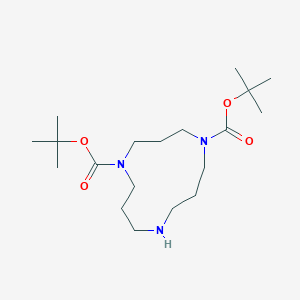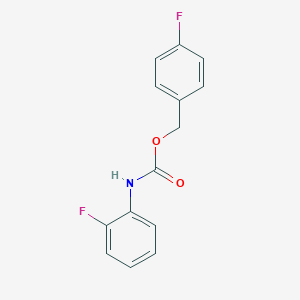
(4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate, also known as FMeFC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FMeFC is a carbamate derivative that is synthesized through a multistep process involving various reagents and catalysts.
Mécanisme D'action
The mechanism of action of (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in the body. (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate may increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Effets Biochimiques Et Physiologiques
(4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate has been shown to have various biochemical and physiological effects in the body. In addition to its inhibitory effects on acetylcholinesterase, (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate has been shown to inhibit the activity of other enzymes and proteins, such as butyrylcholinesterase and monoamine oxidase. (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate has several advantages for lab experiments, including its high purity and stability, which make it a reliable compound for use in research. However, (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate also has some limitations, such as its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
For the study of (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate include the development of new drugs, investigation of its mechanism of action, and optimization of its synthesis method.
Méthodes De Synthèse
The synthesis of (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate involves a multistep process that begins with the reaction of 4-fluorobenzyl alcohol with 2-fluoroaniline in the presence of a base to form the intermediate product. The intermediate product is then treated with phosgene and a tertiary amine to form the final product, (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate. The synthesis of (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate is a complex process that requires careful attention to the reaction conditions and the use of appropriate reagents and catalysts.
Applications De Recherche Scientifique
(4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate has been used in various scientific research applications due to its potential as a bioactive compound. (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate has been shown to exhibit antiproliferative activity against cancer cells and has been studied for its potential as a therapeutic agent for cancer treatment. Additionally, (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate has been used in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
198879-62-8 |
|---|---|
Nom du produit |
(4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate |
Formule moléculaire |
C14H11F2NO2 |
Poids moléculaire |
263.24 g/mol |
Nom IUPAC |
(4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate |
InChI |
InChI=1S/C14H11F2NO2/c15-11-7-5-10(6-8-11)9-19-14(18)17-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18) |
Clé InChI |
RYVAVQICRBNADT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)OCC2=CC=C(C=C2)F)F |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)OCC2=CC=C(C=C2)F)F |
Synonymes |
Carbamic acid, (2-fluorophenyl)-, (4-fluorophenyl)methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Bromomethyl)phenyl]propan-1-one](/img/structure/B183427.png)
methanone](/img/structure/B183428.png)

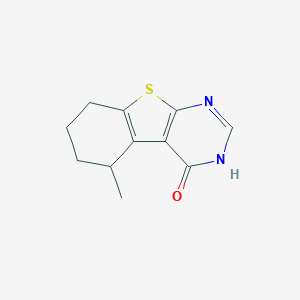
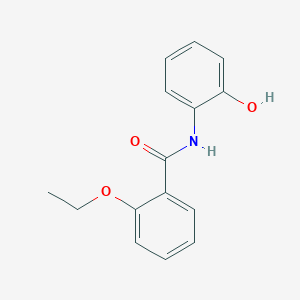
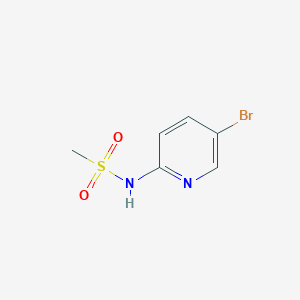
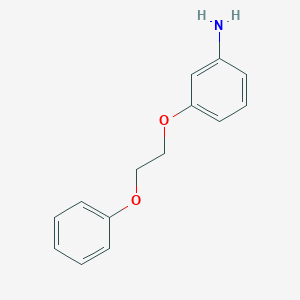
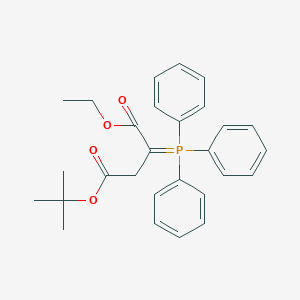
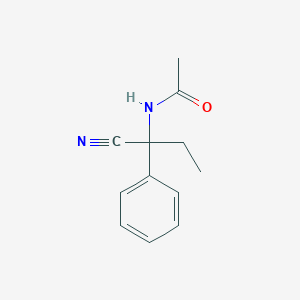
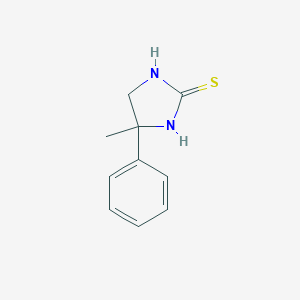
![Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B183446.png)
![5-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B183448.png)
